(+)-Diisopropyl L-tartrate

Catalog No.
S526148
CAS No.
2217-15-4
M.F
C10H18O6
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Diisopropyl L-tartrate

CAS Number

2217-15-4

Product Name

(+)-Diisopropyl L-tartrate

IUPAC Name

dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1

InChI Key

XEBCWEDRGPSHQH-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O

Solubility

Soluble in DMSO

Synonyms

Diisopropyl tartrate; BRN 1727863; Diisopropyl (+)-L-tartrate; L-DIPT;

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O

Description

The exact mass of the compound (+)-Diisopropyl L-tartrate is 234.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406502. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chirality: DIPT possesses two chiral carbon atoms, leading to three stereoisomeric variants: (+)-Diisopropyl L-tartrate, (-)-Diisopropyl D-tartrate, and the meso isomer. This chirality allows DIPT to act as a chiral ligand, directing the formation of new stereocenters in chemical reactions [].
  • Complexation with Lewis Acids: DIPT readily forms complexes with Lewis acids, particularly titanium(IV) isopropoxide. This complex acts as a catalyst in various asymmetric reactions, enabling the selective formation of enantiopure products [].

Sharpless Epoxidation

One of the most prominent applications of (+)-Diisopropyl L-tartrate is in the Sharpless epoxidation reaction. This reaction allows for the stereoselective conversion of allylic alcohols into chiral epoxides. The DIPT-titanium(IV) isopropoxide complex acts as the catalyst, directing the formation of one epoxide enantiomer over the other with high selectivity []. This reaction is widely used in the synthesis of various natural products and pharmaceuticals [].

Other Asymmetric Reactions

Beyond Sharpless epoxidation, (+)-Diisopropyl L-tartrate finds application in numerous other asymmetric reactions. These include:

  • Aldol reactions: DIPT-based catalysts can promote the formation of enantioenriched aldol adducts, essential building blocks for complex molecules [].
  • Dihydroxylation reactions: DIPT catalysts can facilitate the asymmetric dihydroxylation of alkenes, introducing two hydroxyl groups with defined stereochemistry [].
  • Cycloadditions: DIPT can be employed in asymmetric cycloaddition reactions, enabling the creation of new cyclic structures with controlled chirality [].

(+)-Diisopropyl L-tartrate, commonly referred to as diisopropyl tartrate, is a chiral compound derived from tartaric acid. Its molecular formula is C₁₀H₁₈O₆, and it has a molecular weight of 234.25 g/mol. This compound exists as a colorless liquid and is characterized by its two chiral centers, which lead to three possible stereoisomers. The compound is notable for its hydrophobic properties and solubility in organic solvents, making it useful in various chemical applications .

In Sharpless epoxidation, the (+)-DIPT ligand coordinates with the titanium center, creating a chiral environment around the metal. This environment directs the incoming olefin to preferentially react from one face, leading to the formation of a specific enantiomer of the epoxide [].

Diisopropyl L-tartrate is widely utilized in asymmetric synthesis, particularly as a chiral ligand in reactions involving titanium compounds. One of its most significant applications is in the Sharpless epoxidation, where it facilitates the formation of epoxides from allylic alcohols through titanium isopropoxide complexes. The presence of diisopropyl L-tartrate enhances the enantioselectivity of these reactions, allowing for the preferential formation of one enantiomer over another .

Additionally, diisopropyl L-tartrate has been employed in the synthesis of various chiral intermediates, such as modified crotylboronates, which react with achiral aldehydes to produce enantioenriched products .

Research indicates that diisopropyl L-tartrate exhibits biological activity primarily through its role as a chiral auxiliary in synthetic pathways. While specific pharmacological effects have not been extensively documented, its use in synthesizing biologically active compounds suggests potential applications in pharmaceuticals and agrochemicals . The compound's chirality allows for the creation of enantiomerically pure substances, which are crucial in drug development due to varying biological activities between enantiomers.

Diisopropyl L-tartrate can be synthesized through several methods:

  • Esterification: The reaction between tartaric acid and isopropanol under acidic conditions leads to the formation of diisopropyl tartrate.
  • Chiral Resolution: Enantiomers can be separated using chiral chromatography techniques or through selective crystallization methods.
  • Modified Crotylboronates: As described in various studies, diisopropyl L-tartrate can be used to modify crotylboronates for asymmetric synthesis, enhancing the selectivity of reactions with achiral substrates .

The primary applications of (+)-diisopropyl L-tartrate include:

  • Asymmetric Synthesis: Acts as a chiral auxiliary in the synthesis of pharmaceuticals and agrochemicals.
  • Catalyst: Used in Sharpless epoxidation as a chiral ligand to improve reaction selectivity.
  • Chiral Building Block: Serves as an important intermediate for synthesizing other chiral compounds .

Interaction studies involving diisopropyl L-tartrate focus on its role as a chiral ligand and its influence on reaction pathways. Research has shown that when combined with titanium isopropoxide, it forms stable complexes that significantly enhance enantioselectivity during epoxidation reactions. Furthermore, studies on modified crotylboronates reveal how diisopropyl L-tartrate impacts the stereochemical outcomes when reacting with various aldehydes .

Diisopropyl L-tartrate shares similarities with several other chiral compounds used in asymmetric synthesis. Here are some notable comparisons:

Compound NameStructureUnique Features
Tartaric AcidC₄H₆O₆Natural compound with two chiral centers
(+)-Tartaric AcidC₄H₆O₆Found in grapes; used as a chiral auxiliary
(S,S)-Diethyl TartrateC₈H₁₈O₆Similar application but different steric bulk
(R,R)-Tartaric AcidC₄H₆O₆Different stereochemistry affecting reactivity

Diisopropyl L-tartrate stands out due to its hydrophobic nature and effectiveness as a ligand in specific reactions like Sharpless epoxidation, which may not be as pronounced in similar compounds . Its unique properties facilitate a wide range of applications in organic synthesis and pharmaceutical development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Exact Mass

234.1103

Boiling Point

275.0 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7Z907X7UEY

Other CAS

58167-01-4
2217-15-4

Wikipedia

Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)-

Dates

Modify: 2023-08-15
1: Al Azzam KM, Abdallah HH, Halim HN, Ahmad MA, Shaibah H. Host-Guest Inclusion Complexes between Amlodipine Enantiomers in the Biphasic Recognition Chiral Extraction System using Tartaric Acid and β-Cyclodextrin Derivatives as Positive Confirmation by using their Enantioselective Extraction. Sci Pharm. 2015 Jun 22;83(4):683-98. doi: 10.3797/scipharm.1501-15. Print 2015 Oct-Dec. PubMed PMID: 26839848; PubMed Central PMCID: PMC4727725.
2: Prakash L, Himaja M, Vasudev R. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Sci Pharm. 2014 Sep 8;83(1):65-83. doi: 10.3797/scipharm.1407-18. Print 2015 Jan-Mar. PubMed PMID: 26839802; PubMed Central PMCID: PMC4727816.
3: Isoda M, Sato K, Tokura Y, Tarui A, Omote M, Ando A. Asymmetric reductive aldol-type reaction with carbonyl compounds using dialkyl tartrate as a chiral ligand. Chem Pharm Bull (Tokyo). 2014;62(10):956-61. PubMed PMID: 25273054.
4: Yoshida M, Sassa N, Kato T, Fujinami S, Soeta T, Inomata K, Ukaji Y. Desymmetrization of 1,4-pentadien-3-ol by the asymmetric 1,3-dipolar cycloaddition of azomethine imines. Chemistry. 2014 Feb 10;20(7):2058-64. doi: 10.1002/chem.201302889. Epub 2014 Jan 8. PubMed PMID: 24403279.
5: Prakash L, Himaja M, Subbaiah BV, Vasudev R, Srinivasulu C, Haribabu R. Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation. J Pharm Biomed Anal. 2014 Mar;90:215-21. doi: 10.1016/j.jpba.2013.12.007. Epub 2013 Dec 15. PubMed PMID: 24384498.
6: Laurenson JA, Parkinson JA, Percy JM, Rinaudo G, Roig R. Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate. Beilstein J Org Chem. 2013 Nov 26;9:2660-8. doi: 10.3762/bjoc.9.301. eCollection 2013. PubMed PMID: 24367430; PubMed Central PMCID: PMC3869297.
7: Antunes Nde J, Cavalli RC, Marques MP, Lanchote VL. Stereoselective determination of metoprolol and its metabolite α-hydroxymetoprolol in plasma by LC-MS/MS: application to pharmacokinetics during pregnancy. Chirality. 2013 Jan;25(1):1-7. doi: 10.1002/chir.22102. Epub 2012 Oct 24. PubMed PMID: 23097090.
8: Sun H, Roush WR, Candito DA, Blanchot M, Lautens M. SYNTHESIS OF (S,S)-DIISOPROPYL TARTRATE (E)-CROTYLBORONATE AND ITS REACTION WITH ALDEHYDES: (2R,3R,4R)-1,2-DIDEOXY-2-ETHENYL-4,5-O-(1-METHYLETHYLIDENE)-XYLITOL. Organic Synth. 2011;88:181-196. PubMed PMID: 21666877; PubMed Central PMCID: PMC3111236.
9: Zhang P, Polavarapu PL. Spectroscopic investigation of the structures of dialkyl tartrates and their cyclodextrin complexes. J Phys Chem A. 2007 Feb 8;111(5):858-71. PubMed PMID: 17266226.
10: Chen WS, Chen ZR. Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. J Zhejiang Univ Sci B. 2005 Jun;6(6):606-10. PubMed PMID: 15909353; PubMed Central PMCID: PMC1389899.
11: Kosutić-Hulita N, Zegarac M. Tolterodinium (+)-(2R,3R)-hydrogen tartrate. Acta Crystallogr C. 2005 Mar;61(Pt 3):o171-3. Epub 2005 Feb 19. PubMed PMID: 15750247.
12: Rahimy M, Hallén B, Narang P. Effect of tolterodine on the anticoagulant actions and pharmacokinetics of single-dose warfarin in healthy volunteers. Arzneimittelforschung. 2002;52(12):890-5. PubMed PMID: 12572529.
13: Okachi T, Murai N, Onaka M. Catalytic enantioselective epoxidation of homoallylic alcohols by chiral zirconium complexes. Org Lett. 2003 Jan 9;5(1):85-7. PubMed PMID: 12509897.
14: Mukai C, Moharram SM, Azukizawa S, Hanaoka M. Total Syntheses of (+)-Secosyrins 1 and 2 and (+)-Syributins 1 and 2. J Org Chem. 1997 Nov 14;62(23):8095-8103. PubMed PMID: 11671917.
15: Påhlman I, Kankaanranta S, Palmér L. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics. Arzneimittelforschung. 2001 Feb;51(2):134-44. Erratum in: Arzneimittelforschung 2001;51(4):339. PubMed PMID: 11258043.
16: Påhlman I, d'Argy R, Nilvebrant L. Tissue distribution of tolterodine, a muscarinic receptor antagonist, and transfer into fetus and milk in mice. Arzneimittelforschung. 2001 Feb;51(2):125-33. PubMed PMID: 11258042.
17: Micalizio GC, Roush WR. A three-component coupling strategy for tetrahydrofuran synthesis: application of the diisopropyl tartrate modified (E)-gamma-(dimethylphenylsilyl)allylboronate as an alpha,gamma-allyl dianion equivalent. Org Lett. 2000 Feb 24;2(4):461-4. PubMed PMID: 10814351.
18: Yono M, Yoshida M, Wada Y, Kikukawa H, Takahashi W, Inadome A, Seshita H, Ueda S. Pharmacological effects of tolterodine on human isolated urinary bladder. Eur J Pharmacol. 1999 Mar 5;368(2-3):223-30. PubMed PMID: 10193658.
19: Gillberg PG, Sundquist S, Nilvebrant L. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. Eur J Pharmacol. 1998 May 22;349(2-3):285-92. PubMed PMID: 9671109.
20: Nilvebrant L, Gillberg PG, Sparf B. Antimuscarinic potency and bladder selectivity of PNU-200577, a major metabolite of tolterodine. Pharmacol Toxicol. 1997 Oct;81(4):169-72. PubMed PMID: 9353847.

Explore Compound Types